Bis(4-isopropylphenyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4/h5-14,19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMNRKCIPGSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563730 | |
| Record name | 4-(Propan-2-yl)-N-[4-(propan-2-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63451-41-2 | |
| Record name | 4-(Propan-2-yl)-N-[4-(propan-2-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis 4 Isopropylphenyl Amine and Derivatives
Direct Synthesis Strategies for Bis(4-isopropylphenyl)amine
The direct synthesis of diarylamines such as this compound can be effectively achieved through modern cross-coupling reactions. These methods have largely replaced harsher, classical techniques by offering greater functional group tolerance and milder reaction conditions. Two of the most powerful strategies are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope. wikipedia.org For the synthesis of this compound, this would involve the coupling of 4-isopropylaniline (B126951) with a 4-isopropylphenyl halide, such as 1-bromo-4-isopropylbenzene (B1265591). The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org
The Ullmann condensation (specifically the Goldberg reaction variant for C-N coupling) is a copper-promoted reaction that couples an aryl halide with an amine. wikipedia.org While traditionally requiring high temperatures and stoichiometric copper, modern protocols have been developed that use soluble copper catalysts and ligands, allowing for milder conditions. wikipedia.orgscribd.com The synthesis of this compound via this method would proceed by reacting 4-isopropylaniline with 1-bromo-4-isopropylbenzene in the presence of a copper catalyst and a base. wikipedia.org
A general representation for these coupling reactions is shown below:

Figure 1: General scheme for the synthesis of this compound via cross-coupling.
Table 1: Key Components in Direct Synthesis Strategies
| Strategy | Catalyst System | Reactants | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., BINAP) | 4-Isopropylaniline + 4-Isopropylphenyl halide | High efficiency, broad scope, mild conditions. wikipedia.org |
| Ullmann Condensation | Copper catalyst (e.g., CuI) with a ligand (e.g., phenanthroline) | 4-Isopropylaniline + 4-Isopropylphenyl halide | Alternative to palladium catalysis, often requires higher temperatures than Buchwald-Hartwig. wikipedia.org |
Synthesis of N-Acylated this compound Derivatives
N-acylated derivatives of secondary amines are commonly prepared through the reaction with an acylating agent. These derivatives are important in various fields of chemical research.
Reaction with Symmetrical Acid Anhydrides
The N-acylation of a secondary amine like this compound can be readily accomplished using a symmetrical acid anhydride (B1165640). This reaction typically proceeds by nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride. The process results in the formation of an N-acyl derivative and a carboxylic acid as a byproduct. The reaction is often performed by heating the reactants together, sometimes in the presence of a non-nucleophilic base to neutralize the carboxylic acid byproduct. semanticscholar.org
For example, the reaction of this compound with acetic anhydride would yield N,N-bis(4-isopropylphenyl)acetamide.

Figure 2: General scheme for the N-acylation of this compound with a symmetrical acid anhydride.
Table 2: N-Acylation Reaction Details
| Reactant A | Reactant B (Symmetrical Anhydride) | Product | Byproduct | Conditions |
|---|---|---|---|---|
| This compound | Acetic Anhydride | N,N-Bis(4-isopropylphenyl)acetamide | Acetic Acid | Heating may be required. semanticscholar.org |
| This compound | Propionic Anhydride | N,N-Bis(4-isopropylphenyl)propanamide | Propionic Acid | Heating may be required. researchgate.net |
Multi-Step Synthetic Pathways for Fused Heterocyclic Derivatives
The 4-isopropylphenyl moiety can be incorporated into complex fused heterocyclic systems through various multi-step synthetic pathways. These routes often involve the construction of a core heterocyclic ring from precursors already bearing the desired substituent.
Synthesis of Thiadiazole Derivatives Containing 4-Isopropylphenyl Moieties
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Fused thiadiazole systems containing the 4-isopropylphenyl group can be synthesized through multi-step sequences. One such pathway involves the synthesis of 3-(4-isopropylphenyl)-6-substituted-phenyl- wikipedia.orgwikipedia.orgorganic-chemistry.orgtriazolo[3,4-b] wikipedia.orgorganic-chemistry.orgmdpi.comthiadiazoles. This synthesis starts from methyl 4-isopropylbenzoate, which is converted to the corresponding hydrazide. The hydrazide is then reacted with carbon disulfide in a basic medium to form a potassium salt, which is subsequently cyclized to 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol. Finally, condensation of this triazole-thiol with various aromatic acids in the presence of phosphorus oxychloride yields the target triazolo-thiadiazole derivatives.
Table 3: Synthesis of Triazolo-Thiadiazole Derivatives
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Methyl 4-isopropylbenzoate | Hydrazine (B178648) hydrate (B1144303) | 4-Isopropylbenzohydrazide |
| 2 | 4-Isopropylbenzohydrazide | CS₂, KOH | Potassium dithiocarbazate salt |
| 3 | Potassium dithiocarbazate salt | Hydrazine hydrate | 4-Amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol |
| 4 | 4-Amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | Aromatic acids, POCl₃ | 3-(4-Isopropylphenyl)-6-aryl- wikipedia.orgwikipedia.orgorganic-chemistry.orgtriazolo[3,4-b] wikipedia.orgorganic-chemistry.orgmdpi.comthiadiazole |
Preparation of Pyrazolo-Fused Pyridazine (B1198779) and Pyrazine Derivatives with Bis(4-isopropylphenyl) Moieties
Pyrazolo-fused pyridazines and pyrazines are bicyclic heterocyclic systems of significant interest. A copper-promoted dimerization strategy allows for the synthesis of dipyrazole-fused pyridazines. Specifically, the synthesis of 3,6-Bis(4-isopropylphenyl)-1,8-dimethyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine has been reported. This reaction involves the dimerization of 5-amino-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole. The reaction is carried out using a copper(II) acetate (B1210297) catalyst and benzoyl peroxide in a solvent like 1,2-dichloroethane (B1671644) (DCE) at an elevated temperature, yielding the target fused pyridazine.
Table 4: Synthesis of a Dipyrazole-Fused Pyridazine Derivative
| Starting Material | Reagents/Catalyst | Product | Yield |
|---|---|---|---|
| 5-Amino-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole | Cu(OAc)₂, Benzoyl Peroxide (BPO) | 3,6-Bis(4-isopropylphenyl)-1,8-dimethyl-3,6-dihydrodipyrazolo[3,4-c:4′,3′-e]pyridazine | 61% |
Synthetic Routes to Phthalazine Derivatives Featuring 4-Isopropylphenyl Groups
Phthalazine derivatives are bicyclic aromatic compounds containing a fused benzene (B151609) and pyridazine ring. Synthetic routes to phthalazines bearing a 4-isopropylphenyl group often begin with a Friedel-Crafts acylation reaction. Cumene (isopropylbenzene) reacts with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to form 2-(4-isopropylbenzoyl)benzoic acid. wikipedia.org This keto-acid is a key intermediate that can be cyclized with various reagents. For instance, reaction with hydrazine hydrate in boiling ethanol (B145695) yields 4-(4-isopropylphenyl)phthalazin-1(2H)-one. wikipedia.org This phthalazinone can be further functionalized. For example, it can be converted to 1-chloro-4-(4-isopropylphenyl)phthalazine, a versatile intermediate for introducing various nucleophiles.
Table 5: Key Steps in Phthalazine Derivative Synthesis
| Step | Starting Materials | Reagents | Product |
|---|---|---|---|
| 1 | Cumene, Phthalic anhydride | AlCl₃ (Friedel-Crafts acylation) | 2-(4-Isopropylbenzoyl)benzoic acid wikipedia.org |
| 2 | 2-(4-Isopropylbenzoyl)benzoic acid | Hydrazine hydrate | 4-(4-Isopropylphenyl)phthalazin-1(2H)-one wikipedia.org |
| 3 | 4-(4-Isopropylphenyl)phthalazin-1(2H)-one | POCl₃ | 1-Chloro-4-(4-isopropylphenyl)phthalazine |
Compound Index
Fabrication of Quinazolinone Derivatives Incorporating 4-Isopropylphenyl Fragments
Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their wide range of biological and pharmaceutical activities. lookchem.com The incorporation of isopropylphenyl fragments into the quinazolinone scaffold is a key area of research aimed at developing new therapeutic agents. cymitquimica.comnih.gov
One synthetic approach involves a multi-step process starting from readily available precursors. For instance, a method for creating 5,6-dihydrobenzo[h] acs.orgnih.govacs.orgtriazolo[5,1-b]quinazolines has been developed utilizing UV light. This process involves reacting α,β-unsaturated carbonyl compounds with amines like 2H- acs.orgnih.govacs.orgtriazol-3-ylamine in the presence of a base such as potassium hydroxide (B78521) in DMF, followed by cyclization and aromatization under UV irradiation. lookchem.com A specific derivative, 7-(4-Isopropylphenyl)-5,6-dihydrobenzo[h] acs.orgnih.govacs.orgtriazolo[5,1-b]-quinazoline, was synthesized with a 90% yield using this photochemical method. lookchem.com
Another strategy focuses on the synthesis of 2,3,6-trisubstituted Quinazolin-4-ones. biomedpharmajournal.org These syntheses often begin with a core quinazolinone structure which is then functionalized. For example, a mixture of a bromo-substituted quinazolinone, an aromatic aldehyde, and anhydrous sodium acetate can be refluxed in glacial acetic acid to yield the desired product. biomedpharmajournal.org While this specific study did not use a 4-isopropylphenyl fragment, the methodology is adaptable for its inclusion.
More complex syntheses aim to create dual inhibitors, for example, targeting both PI3K and HDAC enzymes. nih.gov These multi-step syntheses can involve Sonogashira cross-coupling reactions, reductions, and nucleophilic aromatic substitutions to build the final complex molecule. nih.gov The synthesis of C-5 alkyl-substituted quinazolinones, for instance, starts with the hydrogenation of an alkyne group, followed by deprotection and subsequent reaction with chloropyrimidines. nih.gov
The following table summarizes a synthesized quinazolinone derivative incorporating a 4-isopropylphenyl group.
Table 1: Example of a Quinazolinone Derivative with a 4-Isopropylphenyl Fragment
| Compound Name | Synthetic Method | Yield | Reference |
|---|---|---|---|
| 7-(4-Isopropylphenyl)-5,6-dihydrobenzo[h] acs.orgnih.govacs.orgtriazolo[5,1-b]-quinazoline | UV light-induced cyclization and aromatization | 90% | lookchem.com |
Synthesis of Thiosemicarbazone Analogues with Isopropylphenyl Substitution
Thiosemicarbazones are a class of compounds known for their biological activities, and the introduction of an isopropylphenyl group can enhance these properties. nih.govmdpi.com Several synthetic routes are employed to produce these analogues.
A common method is a one-pot, four-step synthesis. mdpi.comresearchgate.net For the synthesis of (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, the process begins by reacting 3-isopropylaniline (B1630885) with aqueous ammonia (B1221849) and carbon disulfide in ethanol. mdpi.com The resulting intermediate is then reacted with sodium chloroacetate, followed by a nucleophilic substitution with hydrazine hydrate to create the key thiosemicarbazide (B42300) intermediate. The final step is a condensation reaction with an appropriate aldehyde. mdpi.comresearchgate.net
Another approach involves a two-step pathway where hydrazine first reacts with an isothiocyanate, and the resulting product is then condensed with a ketone or aldehyde. researchgate.net An alternative to this is reacting hydrazine with the carbonyl compound first, followed by reaction with the isothiocyanate. researchgate.net Isatin-β-thiosemicarbazones (IBTs) with N4-phenyl substitution have been synthesized to explore their selective activity. For example, 4-(4′-isopropylphenyl)-3-thiosemicarbazide was prepared and subsequently reacted with isatin (B1672199) to yield the final product with a 63% yield. nih.gov
The table below details a synthesized thiosemicarbazone analogue with an isopropylphenyl group.
Table 2: Example of a Thiosemicarbazone Analogue with Isopropylphenyl Substitution
| Compound Name | Synthetic Method | Yield | Reference |
|---|---|---|---|
| 1-Isatin-4-(4'-isopropylphenyl)-3-thiosemicarbazone | Reaction of 4-(4′-isopropylphenyl)-3-thiosemicarbazide with isatin | 63% | nih.gov |
| (E)-1-(4-Methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone | One-pot, four-step synthesis from 3-isopropylaniline | Not specified | mdpi.comscilit.com |
Catalytic Approaches in Derivatization
Catalytic methods are central to modern organic synthesis, offering efficient and selective routes to complex molecules like diarylamine derivatives.
Copper-Promoted Coupling Reactions
Copper-catalyzed reactions, particularly the Chan-Lam coupling, are powerful tools for forming C-N bonds. rsc.orgresearchgate.net These reactions typically involve the coupling of an amine with an aryl boronic acid. rsc.org The Chan-Lam coupling can proceed under mild conditions, often at room temperature, making it suitable for complex and sensitive substrates. researchgate.net
Various copper catalysts and ligands have been developed to improve the efficiency and scope of these reactions. For example, copper(II) acetate is a widely used catalyst. researchgate.net Research has shown that N,O-bidentate Cu complexes can be effective catalysts for the coupling of 1H-imidazole derivatives with arylboronic acids. researchgate.net Similarly, prolinamide ligands in combination with a CuI-based system enable the Ullmann-type cross-coupling of various amines with aryl halides in aqueous media. organic-chemistry.org
Recent advancements include the development of biomass-based magnetic copper catalysts, which have shown high activity in the C-N coupling of aryl amines with aryl boronic acid in ethanol. rsc.org Another innovative approach is an electro-oxidative-ligand-less copper-catalyzed coupling, which demonstrates the ongoing efforts to create more sustainable and efficient synthetic protocols. rsc.org Copper has also been used to promote dehydrosulfurative C–N cross-coupling reactions to synthesize 2-aminopyrimidines. rsc.org
Palladium-Catalyzed Homocoupling Strategies
Palladium catalysis is a cornerstone of cross-coupling chemistry, enabling the formation of C-C and C-N bonds with high efficiency. The Suzuki-Miyaura cross-coupling, for instance, is widely used for the synthesis of biaryls and involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi.com
Palladium-catalyzed homocoupling of aryl halides or sulfonates provides a direct route to symmetric biaryls. nih.gov For instance, the homocoupling of sodium arenesulfinates can selectively produce symmetric diaryl sulfides, with Pd(OAc)2 being an effective catalyst. semanticscholar.org The catalytic cycle for Suzuki reactions typically involves oxidative addition of an organic halide to Pd(0), transmetalation with an organoboron species, and reductive elimination to yield the product and regenerate the catalyst. mdpi.com
In the context of amine synthesis, palladium-catalyzed decarboxylative coupling of amino acid derivatives can produce protected homoallylic amines. nih.gov Furthermore, chitosan-Schiff-base-supported Pd(II) complexes have been developed as heterogeneous catalysts. One such complex was prepared using (E)-2-((4-isopropylphenyl)imino)-1,2-di(pyridin-2-yl)ethanone, demonstrating the integration of the isopropylphenyl motif into catalyst design. mdpi.com
Metal-Free Synthetic Approaches for Related Amine Structures
While transition metal catalysis is dominant, there is growing interest in metal-free synthetic methods for diarylamines to avoid potential metal contamination in products. nih.govacs.org These methods often rely on different reaction mechanisms.
One prominent metal-free approach is the Smiles rearrangement. nih.govacs.org This intramolecular nucleophilic aromatic substitution is regiospecific and can be used to construct sterically hindered systems under mild, metal-free conditions. nih.govacs.org A novel desulfinylative diarylamine synthesis proceeds via a Smiles rearrangement of sulfinamides, providing access to highly hindered diarylamines that are difficult to obtain through traditional SNAr chemistry. nih.govacs.org
Another strategy involves the nucleophilic aromatic substitution (SNAr) of aryl alkyl thioethers. chemistryviews.org In this method, nitrile-substituted aryl alkyl thioethers react with aniline (B41778) nucleophiles in the presence of a strong base like potassium hexamethyldisilazane (B44280) (KHDMS) to give diarylamines in good yields. chemistryviews.org
Direct C-H functionalization offers an alternative route. A metal-free synthesis of symmetric diarylamines has been demonstrated from 2-nitropropane (B154153) and electron-rich arenes in polyphosphoric acid, proceeding through a twofold intermolecular electrophilic C-H functionalization. rsc.org
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for amines and their derivatives to reduce environmental impact. acs.orgijrpr.com This involves using safer solvents, reducing waste, and improving energy efficiency. ucl.ac.uk
One key area of focus is the development of catalytic methods that replace stoichiometric reagents. ijrpr.comucl.ac.uk For amide bond formation, which is related to amine synthesis, catalytic direct amidation is a greener alternative to methods that use high molecular weight activating agents. ucl.ac.uk Boron-based catalysts and enzymes like Candida antarctica lipase (B570770) B (CALB) are being used for direct amide synthesis from free carboxylic acids and amines. ucl.ac.uknih.gov The enzymatic approach can be performed in green solvents like cyclopentyl methyl ether and often results in high conversions without needing extensive purification. nih.gov
Applications in Materials Science and Engineering
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The development of efficient and durable OLEDs is a significant goal in materials science. The performance of these devices often relies on the specific properties of the organic materials used in their various layers. While research into new materials is extensive, specific data on the application of bis(4-isopropylphenyl)amine in this context is limited. A Korean patent includes this compound in a synthesis process related to materials for organic electroluminescent devices. google.com However, the document does not specify its exact function as a blue fluorescent dopant or provide performance metrics.
The electroluminescence efficiency is a key parameter that defines the performance of an OLED, measuring how effectively the device converts electrical energy into light. The evaluation of this efficiency involves complex measurements and device fabrication under controlled conditions. At present, there is a lack of published research detailing the electroluminescence efficiency of OLEDs that specifically utilize this compound as a dopant or in any other capacity.
A major challenge in OLED technology, particularly for blue emitters, is achieving a long operational lifetime. The chemical stability of the materials used is a critical factor in determining how long a device can maintain its brightness and color purity. The color gamut, or the range of colors that can be displayed, is also a key performance indicator. Research dedicated to the optimization of device lifetime and the color gamut of OLEDs employing this compound has not been identified in publicly accessible scientific literature.
The arrangement of molecules in the solid state, or intermolecular packing, can significantly influence the optical and electronic properties of organic thin films used in OLEDs. Controlling these interactions is a strategy to improve device performance. However, specific studies on the modulation of intermolecular packing of this compound for OLED applications are not currently available.
Corrosion Inhibition in Metal Systems
The prevention of corrosion is a critical aspect of materials engineering, with significant economic and safety implications. Chemical inhibitors are widely used to protect metals from degradation. Amines and their derivatives are a well-known class of corrosion inhibitors.
Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard techniques for evaluating the performance of corrosion inhibitors. These methods provide quantitative data on how effectively a compound can slow down the corrosion process. Despite the general knowledge about amines as corrosion inhibitors, specific studies that evaluate the inhibitory performance of this compound on any metal system using these electrochemical techniques are not found in the available scientific literature. Therefore, no data tables on its corrosion inhibition efficiency can be provided at this time.
Catalysis
Diarylamine derivatives, the class of compounds to which this compound belongs, play a significant role in various catalytic systems, primarily as antioxidants and as products of catalytic synthesis.
As radical-trapping antioxidants, diarylamines participate in a catalytic cycle to inhibit oxidative degradation of materials. researchgate.netrsc.org This process involves the diarylamine (Ar₂NH) reacting with a peroxide radical (ROO•) to form a diarylnitroxide radical (Ar₂NO•) and a hydroperoxide (ROOH). The diarylnitroxide radical can then react with another radical species, effectively terminating the radical chain reaction. The diarylamine can be regenerated through subsequent reactions, allowing a single molecule to quench multiple radicals, thus exhibiting catalytic activity. rsc.org The efficiency of this catalytic cycle can be influenced by the structure of the diarylamine and the presence of co-catalysts like metal ions. rsc.org
Furthermore, the synthesis of diarylamines itself often involves catalytic processes. Transition metal catalysts, such as those based on gold-palladium alloys, have been developed for the acceptorless dehydrogenative aromatization of cyclohexylamines to produce symmetrically substituted diarylamines. nih.gov Other catalytic methods for diarylamine synthesis include nitrosonium-initiated C-N bond formation, which complements traditional transition metal-catalyzed cross-coupling reactions. nih.gov
The following table outlines the dual roles of diarylamine derivatives in the context of catalysis.
| Role | Description of Catalytic Involvement |
| Antioxidant (Radical Scavenging) | Participate in a catalytic cycle to trap multiple radical species, thereby inhibiting oxidation. researchgate.netrsc.org |
| Product of Catalysis | Synthesized through various catalytic methods, including transition metal-catalyzed dehydrogenation and nitrosonium-initiated reactions. nih.govnih.gov |
Development of Small Molecule Semiconductor Building Blocks
Diarylamine and, more broadly, triarylamine derivatives are a cornerstone in the development of organic small molecule semiconductors. nih.govresearchgate.net Their utility in this field stems from their excellent electron-donating and hole-transporting properties. nih.gov These characteristics are crucial for the fabrication of various organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The nitrogen atom in the diarylamine structure possesses a lone pair of electrons that can be delocalized over the aromatic rings, contributing to a high highest occupied molecular orbital (HOMO) energy level. This facilitates efficient hole injection and transport. The ability to modify the peripheral aromatic rings with various functional groups allows for the fine-tuning of the electronic and physical properties of the resulting semiconductor. For instance, attaching different substituents can alter the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the charge transport characteristics and the optical properties of the material. mdpi.com
While triphenylamine (B166846) and its derivatives have been more extensively studied, the fundamental electronic properties of diarylamines like this compound make them potential candidates for exploration as building blocks for novel organic semiconductors. The isopropyl groups in this compound can enhance solubility, which is a critical factor for solution-processable organic electronic devices.
Applications in Advanced Composite Materials
This compound, as a type of aromatic amine, is expected to find application in advanced composite materials primarily as a stabilizer, specifically as an antioxidant and a thermal stabilizer for the polymer matrix. researchgate.netwikipedia.org Advanced composite materials, which consist of a reinforcement phase (e.g., glass or carbon fibers) embedded in a polymer matrix (e.g., epoxy, polypropylene), are susceptible to degradation from heat and oxidation during processing and service life. researchgate.net
Aromatic amines are known to function as effective radical scavengers, thereby inhibiting the auto-oxidative degradation of polymers. researchgate.net They can interrupt the chain reactions initiated by heat, UV radiation, and mechanical stress, which lead to the deterioration of the mechanical and physical properties of the composite material. The mechanism of action involves the donation of a hydrogen atom from the N-H group to a peroxy radical, which terminates the degradation cycle.
In addition to their antioxidant properties, certain aromatic amines can also act as heat stabilizers, protecting the polymer from degradation at elevated processing temperatures. specialchem.com The effectiveness of these stabilizers is often enhanced when used in combination with other types of antioxidants, such as hindered phenols, in synergistic blends. The incorporation of such stabilizers is crucial for ensuring the long-term durability and performance of advanced composite materials in demanding applications.
The table below details the potential roles of this compound in composite materials.
| Application in Composites | Function | Mechanism of Action |
| Antioxidant | Prevents oxidative degradation of the polymer matrix. | Acts as a radical scavenger, terminating oxidative chain reactions. researchgate.net |
| Thermal Stabilizer | Protects the polymer from heat-induced degradation during processing and use. | Interrupts degradation pathways initiated by high temperatures. specialchem.com |
Biological and Pharmaceutical Research of Bis 4 Isopropylphenyl Amine Derivatives
Antimicrobial Activity Investigations
Derivatives of bis(4-isopropylphenyl)amine have been the subject of numerous studies to determine their efficacy against a variety of microbial pathogens, including bacteria and fungi.
The antibacterial properties of this compound derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Notably, imidazolidine-4-one derivatives have shown potent and broad-spectrum antibacterial activity. nih.gov For instance, increasing the hydrophobicity of these derivatives by adding a 10-carbon alkyl chain resulted in a significant improvement in activity, with Minimum Inhibitory Concentrations (MICs) under 6 μg/mL for both Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Escherichia coli. nih.gov
Further studies on other derivatives have provided a range of MIC values. For example, certain phytochemicals have demonstrated MICs of 200 µg/mL and 400 µg/mL against S. aureus and 800 µg/mL against E. coli. mdpi.com Indole-2-carboxylic acid derivatives have also been tested, with one such compound, 4-isopropylphenyl 1H-indole-2-carboxylate, showing an MIC of 256 µg/mL against both S. aureus and E. coli. fabad.org.tr Benzimidazole-morpholine derivatives have also been investigated, with one isopropyl-substituted compound showing an MIC of 250 µg/mL against Pseudomonas aeruginosa. mdpi.com
The following table summarizes the antibacterial efficacy of selected derivatives.
Table 1: Antibacterial Efficacy of this compound Derivatives
| Derivative Type | Bacterium | MIC (µg/mL) | Reference |
|---|---|---|---|
| Imidazolidine-4-one derivative (with 10-carbon alkyl chain) | S. aureus (MRSA) | < 6 | nih.gov |
| Imidazolidine-4-one derivative (with 10-carbon alkyl chain) | E. coli | < 6 | nih.gov |
| 4-Isopropylphenyl 1H-indole-2-carboxylate | S. aureus | 256 | fabad.org.tr |
| 4-Isopropylphenyl 1H-indole-2-carboxylate | E. coli | 512 | fabad.org.tr |
The antifungal potential of this compound derivatives has been particularly noted against Candida albicans. A morpholin-2-one (B1368128) derivative, 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, was identified as a promising lead with a Minimum Fungicidal Concentration (MFC) of 12.5 µg/mL against C. albicans. uantwerpen.be This compound was also found to be effective against a high-persister clinical isolate of C. albicans at the same concentration. uantwerpen.be
Indole-2-carboxylic acid derivatives have also shown noteworthy antifungal activity. fabad.org.tr The 4-isopropylphenyl 1H-indole-2-carboxylate derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against C. albicans. fabad.org.tr Other studies have reported varying levels of antifungal activity for different derivatives, with some showing strong inhibition of Candida species at non-cytotoxic concentrations. researchgate.net For instance, certain synthetic arylquinuclidine derivatives have demonstrated MIC values ranging from 0.015 to 3.91 µg/ml against reference Candida strains. researchgate.net
The table below presents the antifungal activity of specific derivatives against Candida albicans.
Table 2: Antifungal Activity of this compound Derivatives against Candida albicans
| Derivative | MIC (µg/mL) | MFC (µg/mL) | Reference |
|---|---|---|---|
| 2-(4-Ethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide | - | 12.5 | uantwerpen.be |
| 4-Isopropylphenyl 1H-indole-2-carboxylate | 32 | - | fabad.org.tr |
Anticancer Research
Derivatives of this compound have emerged as a significant area of interest in the search for new anticancer agents. Various studies have demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines.
One study on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which can be considered structurally related, led to the identification of compounds with nanomolar inhibitory potency against USP1/UAF1 deubiquitinase, a potential target for anticancer therapies. acs.org Another study on 4-aminobenzofuroxan derivatives showed that compounds with an aniline (B41778) moiety displayed high selectivity towards MCF-7 (breast adenocarcinoma) and M-HeLa (cervical carcinoma) tumor cell lines, with IC50 values indicating significant cytotoxicity. mdpi.com For example, one derivative showed an IC50 of 14.7 µM against the T98G glioblastoma cell line. mdpi.com
Research on 4-bisarylurea thiouracil derivatives revealed significant anti-cancer activity in MCF-7 and MDA-MB-231 human breast cancer cell lines. nih.gov One compound, in particular, demonstrated strong efficacy against both cell lines with IC50 values of 9.23 ± 0.6 μM for MCF-7 and 7.72 ± 0.6 μM for MDA-MB-231, while maintaining selectivity. nih.gov
The following table summarizes the anticancer activity of selected derivatives.
Table 3: Anticancer Activity of this compound Derivatives
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Aminobenzofuroxan derivative | T98G (Glioblastoma) | 14.7 | mdpi.com |
| 4-Bisarylurea thiouracil derivative | MCF-7 (Breast Cancer) | 9.23 ± 0.6 | nih.gov |
Pharmacological Potential and Bioactivity Screening
The pharmacological screening of this compound derivatives has revealed a wide array of potential therapeutic applications beyond antimicrobial and anticancer activities. These screenings often involve assessing the interaction of these compounds with various biological targets to identify new lead structures for drug development.
For instance, a study on benzimidazole-morpholine derivatives, including a 2-(4-isopropylphenyl) substituted compound, screened for inhibitory activity against several enzymes, including acetylcholinesterase and cyclooxygenases. mdpi.com Another area of research has focused on the development of these derivatives as allosteric modulators of GABAB receptors. bldpharm.com
Furthermore, bis-amide derivatives have been identified through virtual screening as potential inhibitors of cyclophilin A, a host-targeted antiviral agent for Hepatitis C Virus (HCV). nih.gov A lead compound from this series demonstrated potent anti-HCV activity and a high binding affinity for cyclophilin A without immunosuppressive effects. nih.gov
Investigation of Other Potential Biological Activities (e.g., antioxidant, anti-inflammatory)
Beyond the primary areas of antimicrobial and anticancer research, derivatives of this compound have been investigated for other significant biological activities, most notably antioxidant and anti-inflammatory effects.
Several studies have highlighted the antioxidant potential of these compounds. In one study, salicylaldehyde-derived secondary amines were synthesized and evaluated for their antioxidant activity using ABTS and phenanthroline assays. mdpi.com Some of these compounds exhibited IC50 values comparable to or lower than standard antioxidants like BHT and BHA. mdpi.com For example, one derivative showed an IC50 of 5.14 ± 0.11 µM in the ABTS assay. mdpi.com Another study on 1,3,4-oxadiazole (B1194373) derivatives reported significant free radical scavenging activity, with one compound showing 80.23% inhibition in a DPPH assay at a concentration of 100 µg/mL. nih.gov
The anti-inflammatory properties of these derivatives have also been a focus of research. The aforementioned salicylaldehyde-derived secondary amines were also assessed for their anti-inflammatory activity using a BSA denaturation assay, with some showing moderate activity. mdpi.com In a study on 3,5-bis-[(peptidohydrazinyl) pyridine (B92270) Schiff bases, a derivative containing a 4-isopropylphenyl group was synthesized and evaluated for its anti-inflammatory activity. scialert.net Additionally, research on Mannich bases of dehydrozingerone (B89773) derivatives has shown that these compounds possess both anti-inflammatory and antioxidant activities. jyoungpharm.org
Table 4: Other Biological Activities of this compound Derivatives
| Activity | Derivative Type | Assay | Result | Reference |
|---|---|---|---|---|
| Antioxidant | Salicylaldehyde-derived secondary amine | ABTS | IC50 = 5.14 ± 0.11 µM | mdpi.com |
| Antioxidant | 1,3,4-Oxadiazole derivative | DPPH | 80.23% inhibition at 100 µg/mL | nih.gov |
| Anti-inflammatory | 1,3,4-Oxadiazole derivative | Carrageenan-induced paw edema | 79.83% reduction in edema | nih.gov |
Q & A
Q. What are the recommended safety protocols for handling Bis(4-isopropylphenyl)amine in laboratory settings?
- Methodological Answer : When handling this compound, wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors. Store the compound in a tightly sealed container in a dry, well-ventilated area, away from ignition sources. Contaminated materials should be disposed of via approved waste facilities to avoid environmental release . In case of exposure, flush affected areas with water for 15 minutes and seek medical attention if irritation persists.
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : A common approach involves Ullmann-type coupling or Buchwald-Hartwig amination, where 4-isopropylphenyl halides react with amines in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos). Reaction conditions typically require anhydrous solvents (toluene or THF), elevated temperatures (80–110°C), and inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent integration and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. FT-IR identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile derivatives. Cross-reference spectral data with literature to resolve ambiguities .
Q. How should waste containing this compound be managed to comply with environmental regulations?
- Methodological Answer : Collect waste in labeled, chemically resistant containers and segregate from incompatible substances (e.g., oxidizers). Neutralize amine residues with dilute HCl before disposal. Collaborate with certified waste management facilities for incineration or chemical degradation. Document disposal procedures per OSHA and EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from dynamic effects or impurities. Employ variable-temperature NMR to identify conformational changes. Use 2D techniques (COSY, HSQC) to assign overlapping signals. For mass spectrometry anomalies, verify ionization efficiency (e.g., ESI vs. MALDI) and compare with computational predictions (e.g., DFT-calculated spectra) .
Q. How does the steric hindrance of the isopropyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky isopropyl groups reduce electrophilicity at the aromatic ring, slowing down reactions like Suzuki-Miyaura coupling. To mitigate steric effects, use electron-deficient catalysts (e.g., PdCl₂(dppf)) or elevated temperatures (100–120°C). Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and steric maps .
Q. What computational methods are suitable for predicting the electronic properties of this compound in materials science?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO/LUMO levels, charge transport properties, and absorption spectra. Software like Gaussian or ORCA models electron delocalization in the biphenyl-amine backbone. Compare results with experimental UV-Vis and cyclic voltammetry data to validate predictions. Such analyses guide its application in OLEDs or hole-transport layers .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
- Methodological Answer : Standardize reaction parameters (catalyst loading, temperature, solvent purity) using design-of-experiment (DoE) approaches. Implement in-process monitoring (e.g., inline FT-IR) to track reaction progression. Use quality control checks (e.g., melting point, TLC) for each batch. Statistical tools (e.g., ANOVA) identify critical variables affecting yield and purity .
Q. In what ways can this compound serve as a precursor for novel organic electronic materials?
- Methodological Answer : Its planar biphenyl-amine structure enables π-stacking, enhancing charge mobility. Functionalize the amine group with electron-withdrawing substituents (e.g., CN, F) to tune bandgaps for optoelectronic applications. Incorporate into polymers via electropolymerization for conductive thin films. Characterize device performance using AFM for morphology and Kelvin probe for work function .
Q. How can advanced spectroscopic techniques elucidate non-covalent interactions of this compound in supramolecular assemblies?
- Methodological Answer :
Single-crystal X-ray diffraction reveals packing motifs and hydrogen-bonding networks. Solid-state NMR probes molecular dynamics in crystalline phases. Surface plasmon resonance (SPR) quantifies binding affinities with host molecules (e.g., cyclodextrins). Pair with molecular dynamics simulations to model interaction energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
